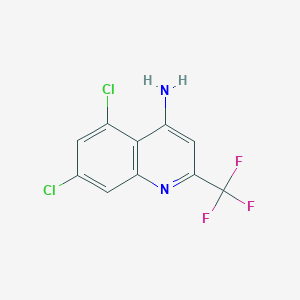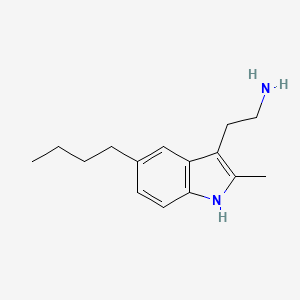![molecular formula C13H17N3O B11735260 2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol](/img/structure/B11735260.png)
2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[(2-苯乙基)氨基]-1H-吡唑-1-基}乙醇是一种复杂的有机化合物,其结构特征是吡唑环上连接苯乙胺基团和乙醇部分
准备方法
合成路线和反应条件
2-{3-[(2-苯乙基)氨基]-1H-吡唑-1-基}乙醇的合成通常涉及以下步骤:
吡唑环的形成: 吡唑环可以通过在酸性或碱性条件下使肼与 1,3-二酮反应来合成。
用苯乙胺取代: 然后在合适的催化剂存在下使吡唑环与苯乙胺反应,引入苯乙胺基团。
乙醇部分的引入: 最后,通过亲核取代反应引入乙醇基团,通常使用烷基卤化物和碱。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流动反应器、对最佳反应条件进行高通量筛选以及使用稳健的催化剂以确保高产率和纯度。
化学反应分析
反应类型
2-{3-[(2-苯乙基)氨基]-1H-吡唑-1-基}乙醇会经历各种化学反应,包括:
氧化: 乙醇部分可以被氧化形成相应的醛或羧酸。
还原: 吡唑环可以在氢化条件下被还原形成二氢吡唑衍生物。
取代: 苯乙胺基团可以发生亲电取代反应,尤其是在芳香环上。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用钯催化剂 (Pd/C) 存在下的氢气 (H₂) 进行还原。
取代: 亲电取代反应通常使用溴 (Br₂) 或硝酸 (HNO₃) 等试剂。
主要产物
氧化: 形成 2-{3-[(2-苯乙基)氨基]-1H-吡唑-1-基}乙醛或 2-{3-[(2-苯乙基)氨基]-1H-吡唑-1-基}乙酸。
还原: 形成 2-{3-[(2-苯乙基)氨基]-1,2-二氢-1H-吡唑-1-基}乙醇。
取代: 根据所用亲电试剂的不同,形成各种取代衍生物。
科学研究应用
2-{3-[(2-苯乙基)氨基]-1H-吡唑-1-基}乙醇在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其与生物大分子相互作用的潜力。
医学: 研究其潜在的治疗特性,包括其作为各种受体配体的作用。
工业: 用于开发新材料,以及作为药物合成的中间体。
作用机制
2-{3-[(2-苯乙基)氨基]-1H-吡唑-1-基}乙醇的作用机制涉及其与特定分子靶标(例如酶或受体)的相互作用。 众所周知,苯乙胺基团会与神经递质受体相互作用,可能调节其活性。 吡唑环也可能有助于结合亲和力和特异性。
相似化合物的比较
类似化合物
苯乙胺: 具有类似生物活性的更简单的结构。
吡唑: 该化合物的核心结构,可以用各种基团取代。
乙醇胺: 共享乙醇部分,并用于各种生物学应用。
独特性
2-{3-[(2-苯乙基)氨基]-1H-吡唑-1-基}乙醇因吡唑环、苯乙胺基团和乙醇部分的组合而独一无二。 这种组合赋予了独特的化学和生物学性质,使其成为研究和潜在治疗应用的宝贵化合物。
属性
分子式 |
C13H17N3O |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
2-[3-(2-phenylethylamino)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C13H17N3O/c17-11-10-16-9-7-13(15-16)14-8-6-12-4-2-1-3-5-12/h1-5,7,9,17H,6,8,10-11H2,(H,14,15) |
InChI 键 |
NBCMLSJPYZNDHO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCNC2=NN(C=C2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735181.png)
![4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11735187.png)
![1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine](/img/structure/B11735188.png)



![[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735201.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735207.png)
![1-(2-fluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735208.png)
![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11735213.png)
![1-{1-[(Dimethylamino)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B11735229.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11735251.png)
